molecular formula C19H19N7O B2566001 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1797183-43-7

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Numéro de catalogue B2566001
Numéro CAS: 1797183-43-7
Poids moléculaire: 361.409
Clé InChI: VBTHFKVODAZGCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine , which is a type of N-heterocyclic compound. These compounds have attracted attention in medicinal chemistry and material science due to their significant photophysical properties .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized through various pathways, improving structural diversity and allowing a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Applications De Recherche Scientifique

  • Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones have been synthesized as intermediates, leading to the development of compounds with significant cytotoxic effects against human breast and liver carcinoma cell lines. These compounds also exhibit antimicrobial activity, highlighting their potential in medicinal chemistry (Riyadh, 2011).

  • Anti-5-Lipoxygenase Agents and Anticancer Properties : Synthesis of pyrazolopyrimidines derivatives has been reported, with these compounds showing promising results as anticancer agents and inhibitors of 5-lipoxygenase, an enzyme involved in inflammation. This demonstrates the potential of these compounds in the development of new therapeutic agents (Rahmouni et al., 2016).

  • Phosphodiesterase Inhibitors : Some derivatives have been identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, with potential implications in treating hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).

  • Synthesis and Evaluation for Antitumor Activity : The synthesis of pyrazole and pyrimidine derivatives has been explored, with many showing excellent in vitro antitumor activity against specific cell lines, as well as exhibiting high antimicrobial and antioxidant activities (Farag & Fahim, 2019).

  • Inhibitors of Phosphodiesterase 1 : Derivatives of pyrazolopyrimidinones have been designed and synthesized as inhibitors of phosphodiesterase 1 (PDE1), showing great potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).

  • Anti-inflammatory and Anti-cancer Activities : A series of antipyrinyl-pyrazolo[1,5-a]pyrimidines have been synthesized, demonstrating promising anti-inflammatory and anti-cancer activities. This indicates their potential in the development of new therapeutic agents for treating various inflammatory and cancerous conditions (Kaping et al., 2020).

Propriétés

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c1-14-10-18-21-11-15(13-25(18)23-14)6-5-9-20-19(27)17-12-22-26(24-17)16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTHFKVODAZGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.